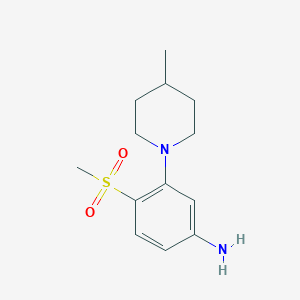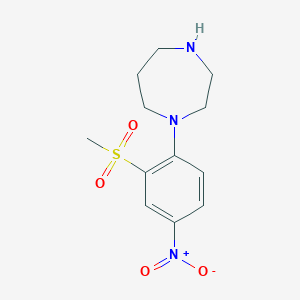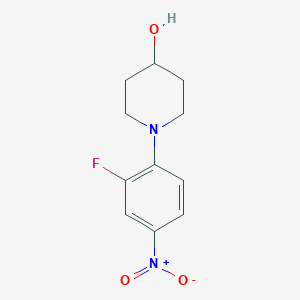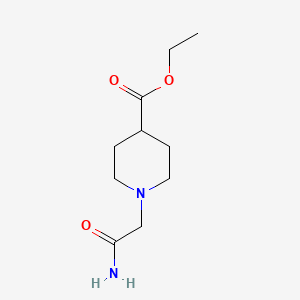
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is an organic compound with a complex structure featuring multiple acetoxy groups. This compound is notable for its applications in various fields, including synthetic chemistry and pharmaceuticals, due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate typically involves the acetylation of a tetrahydrofuran derivative. One common method starts with the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, reaction time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium methoxide or other nucleophiles are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields alcohols, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine
In biological research, this compound is studied for its potential as a prodrug. The acetoxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients. Additionally, its structure is investigated for its potential to interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate exerts its effects involves the hydrolysis of its acetoxy groups. This hydrolysis releases active functional groups that can interact with molecular targets. The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5S)-5-(hydroxymethyl)-tetrahydrofuran-2,3-diyl diacetate
- (2S,3S,5S)-5-(methoxymethyl)-tetrahydrofuran-2,3-diyl diacetate
Uniqueness
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is unique due to its multiple acetoxy groups, which provide distinct reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective acetylation is required.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their work.
Properties
IUPAC Name |
[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHNUNTWAOQPO-MTULOOOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H](C(O1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648770 |
Source


|
| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865853-43-6 |
Source


|
| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)


![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)





